molecular formula C10H18N4O2 B176187 (S)-2-(Azidomethyl)-1-Boc-pyrrolidine CAS No. 168049-26-1

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine

Cat. No. B176187
M. Wt: 226.28 g/mol
InChI Key: HRLUZSSGBKDEGK-QMMMGPOBSA-N
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Description

“(S)-2-(Azidomethyl)-1-Boc-pyrrolidine” is a chemical compound with the empirical formula C10H18N4O2 and a molecular weight of 226.28 . It is also known as “(S)-2-(Azidomethyl)-1-(tert-butoxycarbonyl)pyrrolidine” or "tert-Butyl (S)-2-(azidomethyl)-1-pyrrolidinecarboxylate" .


Molecular Structure Analysis

The SMILES string of this compound is CC(C)(C)OC(=O)N1CCC[C@H]1CN=[N+]=[N-] . This indicates that it contains a pyrrolidine ring, a tert-butoxycarbonyl group, and an azidomethyl group.


Physical And Chemical Properties Analysis

“(S)-2-(Azidomethyl)-1-Boc-pyrrolidine” is a solid compound . It has an optical activity of [α]/D -48.5±1°, c = 1% in chloroform . Its enantiomeric excess is ≥98% (HPLC) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Pyrrolidines and Azetidines

Research conducted by Xu et al. (2020) emphasizes the use of 2-pyrroline and 2-azetine as key synthons in creating pyrrolidines and azetidines. These compounds are significant in various fields, including pharmaceuticals and agrochemicals. Their study introduced a nickel-catalyzed method to achieve dicarbofunctionalization of these cyclic alkenes, contributing to the efficient synthesis of functionalized azetidines relevant in pharmacological studies (Xu et al., 2020).

Enantioselective Syntheses

Wu et al. (1996) developed a method for highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, utilizing treatment with s-BuLi/(-)-sparteine. This process is significant for its high yields and enantiomeric excesses, offering a valuable approach for the production of pyrrolidine derivatives (Wu, Lee, & Beak, 1996).

Palladium-Catalyzed α-Arylation

The work of Campos et al. (2006) and Barker et al. (2011) both focus on the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. Campos et al. introduced a methodology providing an array of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. Barker et al. extended this to a comprehensive study, including in situ React IR spectroscopic monitoring, demonstrating the versatility and scope of this methodology in synthesizing functionalized pyrrolidine derivatives (Campos et al., 2006); (Barker et al., 2011).

Stereoselective Synthesis and Characterization

Research by Sheikh et al. (2012) and Ji et al. (2012) delves into stereoselective synthesis and characterization. Sheikh et al. focused on the synthesis of 2-substituted 2-phenylpyrrolidines, utilizing lithiation-substitution of N-Boc-2-phenylpyrrolidine. Ji et al. explored the Mitsunobu reaction for neuronal nitric oxide synthase inhibitors, emphasizing the deprotection process in the synthesis (Sheikh et al., 2012); (Ji et al., 2012).

Functionalization and Heterocyclic Building Blocks

Funt et al. (2020) and Elworthy & Meyers (1994) discuss the role of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine in the formation of heterocyclic building blocks. Funt et al. synthesized 2H-Azirine-2-carbonyl azides, while Elworthy & Meyers investigated the configurational stability of chiral lithio α-amino carbanions, both contributing to the understanding of complex heterocyclic structures (Funt et al., 2020); (Elworthy & Meyers, 1994).

properties

IUPAC Name

tert-butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLUZSSGBKDEGK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634714
Record name tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine

CAS RN

168049-26-1
Record name tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Martín‐Illán, S Royuela… - … A European Journal, 2020 - Wiley Online Library
The copper‐catalyzed azide–alkyne cycloaddition (CuAAC) click reaction is among the most extensively used strategies for the post‐polymerization modification of COFs. This work …
L Guo, L Yang, M Li, L Kuang, Y Song… - Coordination Chemistry …, 2021 - Elsevier
Covalent-organic frameworks (COFs) is composed of organic units connected by strong covalent bonds. COFs have diverse structure, high porosity, high thermal and mechanical …
Number of citations: 86 www.sciencedirect.com

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